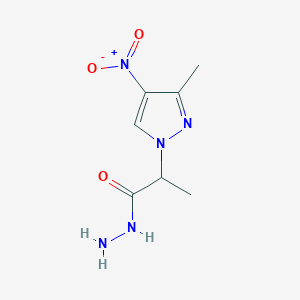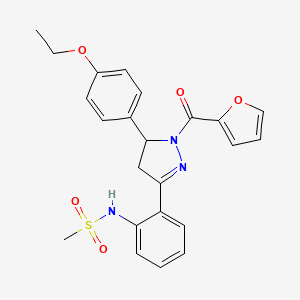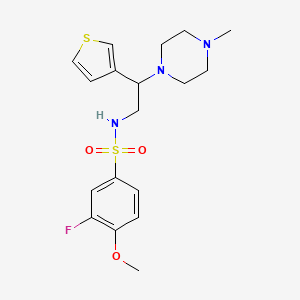![molecular formula C21H24FN5S B2832251 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione CAS No. 440334-21-4](/img/no-structure.png)
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” is a complex organic molecule. It contains a quinazoline group, which is a type of heterocyclic compound. Quinazolines have been studied for their potential pharmacological properties . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperazine ring, and a fluorophenyl group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .科学的研究の応用
Antimicrobial Studies
Research on similar quinazoline derivatives demonstrates their potential in antimicrobial studies. The synthesis of amide derivatives of quinolone, including structures with piperazine substituents, showed significant antibacterial activity against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and the fungus C. albicans (N. Patel, A. Patel, & H. Chauhan, 2007). Similarly, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives exhibited potential antimicrobial activity, highlighting the structural flexibility of quinazolines for antimicrobial applications (D. S. Babu, D. Srinivasulu, & V. Kotakadi, 2015).
Antitumor Activity
Quinazoline derivatives with dithiocarbamate side chains have been tested for their antitumor activity. Specifically, one compound demonstrated significant inhibitory activity against human myelogenous leukemia K562 cells, suggesting the potential of quinazoline structures for developing antitumor agents (Sheng-li Cao et al., 2005). The exploration of quinazoline derivatives for antitumor and antiviral activities further confirms their utility in developing therapeutic agents against cancer and viral infections (M. El-Sherbeny et al., 2003).
Pharmacological Screening
Quinazoline derivatives have been synthesized and screened for various pharmacological activities including antimicrobial, analgesic, and anti-inflammatory properties. This broad spectrum of biological activities underscores the versatility of quinazoline compounds in pharmaceutical research, with potential applications in developing new therapies for pain, inflammation, and microbial infections (B. Dash et al., 2017).
Antibacterial and Antifungal Agents
The synthesis of fluorinated piperazinyl substituted quinazolines has shown significant antibacterial activity, including against multidrug-resistant strains. This highlights the importance of structural modification in enhancing the antimicrobial efficacy of quinazoline derivatives, offering a promising approach for combating resistant bacterial infections (Amit B. Patel et al., 2020).
作用機序
Target of Action
The primary target of the compound “4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways associated with nucleotide synthesis and regulation of adenosine function by inhibiting ENTs . The downstream effects of this inhibition would likely include a decrease in nucleotide synthesis and alterations in adenosine function, although the specific effects would depend on the cellular context.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to reduced nucleotide synthesis and altered adenosine function .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione' involves the reaction of 4-chloro-2-thiophenecarboxaldehyde with 4-(2-fluorophenyl)piperazine to form 4-(2-fluorophenyl)piperazin-1-yl)-2-thiophenecarboxaldehyde, which is then reacted with 3-(propylamino)aniline to form the final product.", "Starting Materials": [ "4-chloro-2-thiophenecarboxaldehyde", "4-(2-fluorophenyl)piperazine", "3-(propylamino)aniline" ], "Reaction": [ "Step 1: 4-chloro-2-thiophenecarboxaldehyde is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate to form 4-(2-fluorophenyl)piperazin-1-yl)-2-thiophenecarboxaldehyde.", "Step 2: 4-(2-fluorophenyl)piperazin-1-yl)-2-thiophenecarboxaldehyde is then reacted with 3-(propylamino)aniline in the presence of a reducing agent such as sodium borohydride to form the final product, 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione." ] } | |
CAS番号 |
440334-21-4 |
製品名 |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
分子式 |
C21H24FN5S |
分子量 |
397.52 |
IUPAC名 |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24FN5S/c22-17-7-2-4-9-19(17)27-14-12-26(13-15-27)11-5-10-23-20-16-6-1-3-8-18(16)24-21(28)25-20/h1-4,6-9H,5,10-15H2,(H2,23,24,25,28) |
InChIキー |
NQTVGLBISJBZSZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC=CC=C4F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)

![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)


![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)
![4-Fluorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2832183.png)
![2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide](/img/structure/B2832184.png)



![3-(3-methylthiophen-2-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2832191.png)